Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH
Description
Evolution of Synthetic Peptide Chemistry and the Need for Specialized Building Blocks
The journey of synthetic peptide chemistry, from early solution-phase methods to the revolutionary solid-phase peptide synthesis (SPPS) developed by R. Bruce Merrifield, has been marked by a continuous quest for efficiency, precision, and complexity. researchgate.netnih.gov The ability to synthesize peptides of virtually any size and complexity is now a reality, fueling advancements in drug discovery, materials science, and fundamental biological research. researchgate.netscripps.edu
This progress has been intrinsically linked to the development of a vast arsenal (B13267) of protected amino acid derivatives. grace.com Protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of amino acids during peptide chain elongation. biosynth.com The evolution of SPPS, particularly the shift from Boc/Bzl to the milder Fmoc/tBu strategy, has further driven the demand for a diverse range of building blocks with orthogonal protection schemes. nih.govresearchgate.net Orthogonality, the ability to selectively remove one type of protecting group in the presence of others, is crucial for synthesizing complex peptides, such as those with multiple disulfide bonds, branches, or post-translational modifications. biosynth.comub.edunih.gov
Structural Characteristics and Chemical Significance of Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH as a Branched Amino Acid Derivative
This compound is a prime example of a highly specialized building block designed to meet the challenges of modern peptide synthesis. It is a branched amino acid derivative where an L-cysteine residue is attached to the side chain hydroxyl group of an L-threonine. rsc.org This unique structure is made possible through a combination of carefully chosen protecting groups, each serving a distinct purpose.
The key structural features and their significance are outlined in the table below:
| Component | Protecting Group | Chemical Name | Function | Deprotection Condition |
| Threonine α-amino group | Boc | tert-Butoxycarbonyl | Temporary protection of the N-terminus during peptide chain elongation. biosynth.comresearchgate.net | Mild acid (e.g., Trifluoroacetic acid - TFA) biosynth.com |
| Cysteine α-amino group | Fmoc | 9-Fluorenylmethoxycarbonyl | Temporary protection of the cysteine's N-terminus before its attachment to the threonine side chain. biosynth.comresearchgate.net | Base (e.g., Piperidine) nih.gov |
| Cysteine thiol group | Trt | Trityl | Protection of the highly reactive thiol side chain of cysteine to prevent oxidation and unwanted disulfide bond formation. rsc.org | Acid-labile, often removed during final cleavage from the resin. nih.gov |
| Threonine carboxylic acid | - | - | Remains as a free carboxylic acid to allow coupling to the growing peptide chain. | - |
The strategic combination of the acid-labile Boc group and the base-labile Fmoc group provides orthogonal control, allowing for the selective deprotection and elongation at either the main peptide backbone (via the threonine's α-amino group) or the branched chain (via the cysteine's α-amino group). biosynth.comrsc.org This dual functionality is instrumental in creating branched peptide structures with high precision. rsc.orgsigmaaldrich.com
Overview of Research Areas Enabled by this O-Functionalized Threonine Building Block
The O-functionalization of threonine, as seen in This compound , opens up avenues for synthesizing peptides with novel architectures and functionalities. These specialized building blocks are crucial for several advanced research areas:
Synthesis of Branched and Dendrimeric Peptides: This building block is a key component in the divergent synthesis of branched peptides, where peptide chains are grown from the side chains of amino acid residues. rsc.org Such structures are explored for their potential as drug delivery vehicles, scaffolds for tissue engineering, and tools for studying protein-protein interactions. rsc.org
Mimicking Post-Translational Modifications: The ability to attach other molecules, like amino acids or glycans, to the side chain of threonine mimics natural post-translational modifications. researchgate.netacs.org This is vital for synthesizing well-defined glycopeptides to study their roles in cell recognition, signaling, and immune responses. nih.govresearchgate.net
Development of Novel Biomaterials: Branched peptides can self-assemble into complex nanostructures, offering a tunable and reproducible alternative to natural proteins for creating novel biomaterials. rsc.org The precise control over branching and sequence afforded by building blocks like this allows for the design of materials with specific physical and chemical properties. rsc.orgnih.gov
Combinatorial Chemistry and Drug Discovery: The orthogonal nature of the protecting groups allows for the creation of diverse peptide libraries by selectively modifying either the main chain or the side chain branch. sigmaaldrich.com This is a powerful tool in the search for new therapeutic peptides with enhanced stability, binding affinity, or other desirable properties.
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R)-3-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46N2O8S/c1-30(40(41(49)50)48-44(53)56-45(2,3)4)55-42(51)39(47-43(52)54-28-38-36-26-16-14-24-34(36)35-25-15-17-27-37(35)38)29-57-46(31-18-8-5-9-19-31,32-20-10-6-11-21-32)33-22-12-7-13-23-33/h5-27,30,38-40H,28-29H2,1-4H3,(H,47,52)(H,48,53)(H,49,50)/t30-,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWLVVHWXDASNF-BIPSGFNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Protecting Group Chemistry in the Context of Boc L Thr Fmoc L Cys Trt Oh
Orthogonality of the Boc, Fmoc, and Trityl Protecting Groups
Orthogonality in peptide synthesis refers to the ability to deprotect one functional group in the presence of others by using distinct chemical conditions. biosynth.comiris-biotech.de The combination of Boc, Fmoc, and Trityl groups is a classic example of a multi-orthogonal protection scheme. researchgate.netresearchgate.net This strategy enables complex synthetic routes, such as the on-resin modification of side chains or the convergent synthesis of large peptides where protected fragments are coupled together. nih.govmdpi.com
The orthogonality of the groups in Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH is based on their differential lability:
Boc (tert-Butoxycarbonyl): This group is labile to acid. creative-peptides.comresearchgate.net
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is labile to base. creative-peptides.comresearchgate.net
Trt (Trityl): This group is labile to acid, but its removal requires specific conditions, often differing in acid strength or scavenger use compared to Boc, allowing for selective deprotection. peptide.com
This differential stability allows for a precise, stepwise deprotection strategy. For instance, the Fmoc group can be removed under basic conditions to allow for chain elongation from the Cysteine residue, while the Boc and Trityl groups remain intact. biosynth.comfiveable.me Subsequently, the Boc group could be removed under specific acidic conditions, followed by the Trityl group under different acidic conditions during the final cleavage from a solid support. peptide.comsigmaaldrich.com
Table 1: Orthogonal Deprotection Conditions for Boc, Fmoc, and Trityl Groups
| Protecting Group | Attached To | Class | Cleavage Condition | Stability |
|---|---|---|---|---|
| Boc | N-α-Threonine | Acid-Labile | Mild to strong acid (e.g., TFA) creative-peptides.compeptide.com | Stable to base and hydrogenolysis |
| Fmoc | N-α-Cysteine (side-chain) | Base-Labile | Secondary amines (e.g., Piperidine) fiveable.mespringernature.com | Stable to acid and hydrogenolysis |
| Trt | S-Cysteine | Acid-Labile | Mild to strong acid + scavengers peptide.comsigmaaldrich.com | Stable to base and hydrogenolysis |
The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for α-amino functions in peptide synthesis. creative-peptides.com Its removal is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (B109758) (DCM). peptide.comresearchgate.net
The cleavage mechanism is an acid-catalyzed SN1-type reaction. The process begins with the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the carbonate, which generates a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide. The reactive tert-butyl cation must be trapped by a scavenger to prevent side reactions. nih.govacs.org
Common Reagents for Boc Deprotection:
Trifluoroacetic acid (TFA) in Dichloromethane (DCM) peptide.com
Anhydrous Hydrogen Fluoride (HF) peptide.com
Trifluoromethanesulfonic acid (TFMSA) peptide.com
85% Formic Acid oup.com
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most common modern solid-phase peptide synthesis (SPPS) strategy due to its base lability. iris-biotech.denih.gov This allows for very mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups like Trityl. biosynth.comnih.gov
The deprotection proceeds via a base-catalyzed β-elimination mechanism. fiveable.memdpi.com A base, typically a secondary amine like piperidine, abstracts the acidic proton from the β-carbon (C9) of the fluorenyl ring system. springernature.commdpi.com This initiates an elimination reaction, leading to the cleavage of the Fmoc group and the formation of a highly reactive dibenzofulvene (DBF) intermediate. The excess amine in the reaction mixture then acts as a nucleophile, trapping the DBF to form a stable adduct, which drives the reaction to completion. mdpi.comnih.gov The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectrophotometry to track the reaction's progress. fiveable.me
Common Reagents for Fmoc Deprotection:
20-50% Piperidine in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) fiveable.mespringernature.com
Sodium azide (B81097) (NaN₃) as a mild, base-free alternative nih.gov
Dipropylamine (B117675) (DPA) to reduce aspartimide formation acs.org
The Trityl (Trt) group is a bulky, acid-labile protecting group commonly used for the sulfhydryl side chain of Cysteine. peptide.comrsc.org Its bulkiness helps to prevent side reactions at the sulfur atom during synthesis. The Trt group is typically removed during the final step of synthesis, concurrently with cleavage of the peptide from the resin, using a strong acid cocktail. sigmaaldrich.com
The cleavage mechanism involves acidolysis, where the acid protonates the sulfur, facilitating the departure of the very stable trityl cation. nih.gov Due to the high stability of this cation and the nucleophilicity of the free thiol, the reaction can be reversible. sigmaaldrich.com Therefore, to ensure complete deprotection and to prevent the cation from causing other side reactions (like alkylating tryptophan or re-attaching to the cysteine), a scavenger is essential. sigmaaldrich.comnih.gov Triisopropylsilane (B1312306) (TIS) is a common scavenger that works by irreversibly reducing the trityl cation via hydride donation. nih.gov
Common Cleavage Cocktails for S-Trityl Deprotection:
TFA / Triisopropylsilane (TIS) / Water sigmaaldrich.com
TFA / Ethanedithiol (EDT) / Thioanisole / Water nih.gov
TFA / TIS / H₂O / Dithiothreitol (DTT) acs.org
Impact of Protecting Group Choice on Synthetic Efficiency and Integrity
The selection of a protecting group strategy is a critical decision that profoundly affects the efficiency of peptide synthesis and the integrity of the final product. nih.gov The orthogonal Fmoc/tBu strategy, which is relevant to the groups in this compound, is favored for its mild deprotection conditions, which helps preserve acid-sensitive modifications and sequences. nih.gov However, this strategy is not without its challenges. The peptide-resin is always in a neutral state, which can promote aggregation, especially in longer or hydrophobic sequences. peptide.com This aggregation can hinder both coupling and deprotection steps, leading to lower yields and deletion sequences. peptide.comrsc.org
Conversely, the Boc/Bzl strategy, which relies on repeated acid treatments, can sometimes yield superior results for these "difficult" sequences by keeping the growing peptide chain protonated and less prone to aggregation. peptide.com However, the harsh final cleavage with strong acids like HF can degrade sensitive peptides. nih.gov
Strategies for Minimizing Side Reactions During Protection and Deprotection
A variety of side reactions can occur during the protection and deprotection steps in peptide synthesis, potentially compromising the yield and purity of the final product. nih.goviris-biotech.de Strategic planning and careful control of reaction conditions are essential for their mitigation. slideshare.net
During Fmoc Deprotection:
Aspartimide Formation: This is a major side reaction where the backbone nitrogen attacks the side-chain ester of an adjacent aspartic acid residue, particularly when followed by residues like Glycine, Serine, or Asparagine. nih.goviris-biotech.de This can lead to chain cleavage and racemization.
Mitigation: Using bulkier side-chain protecting groups on Asp, or employing alternative, less basic deprotection reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small amounts or dipropylamine (DPA) can reduce this side reaction. acs.orgiris-biotech.de
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. iris-biotech.de
Mitigation: Using pre-formed dipeptide building blocks or specialized resins can help circumvent this issue. iris-biotech.de
During Boc Deprotection and Final Cleavage (Trityl Removal):
Alkylation by Cations: The primary side reaction during acid-mediated deprotection is the alkylation of nucleophilic residues by the carbocations generated from the protecting groups (e.g., tert-butyl, trityl). nih.govacs.org Tryptophan, methionine, tyrosine, and cysteine are particularly susceptible. sigmaaldrich.com
Mitigation: The use of "scavenger" cocktails is the primary strategy. sigmaaldrich.comresearchgate.net These are nucleophilic reagents added to the acid to trap the reactive cations. Common scavengers include water, triisopropylsilane (TIS), ethanedithiol (EDT), and thioanisole. sigmaaldrich.comacs.org
Racemization of C-terminal Cysteine: C-terminal Cys residues are prone to epimerization (racemization) during prolonged exposure to the basic conditions of Fmoc deprotection. nih.govcsic.es
Mitigation: Using protecting groups like tetrahydropyranyl (Thp) instead of Trityl for C-terminal Cys has been shown to reduce racemization. sigmaaldrich.comcsic.es Minimizing the base exposure time is also critical.
S-tert-butylation of Cysteine: The free thiol of a deprotected Cysteine can be alkylated by tert-butyl cations generated from Boc groups or other tBu-based protecting groups during final cleavage. acs.orgresearchgate.net
Mitigation: An effective scavenger cocktail containing thiols like EDT or DTT is crucial. acs.org Using Trityl-protected Cysteine can also help, as the bulky group offers some steric hindrance until it is itself cleaved. researchgate.net
Table 2: Common Side Reactions and Mitigation Strategies
| Protecting Group | Side Reaction | Cause | Mitigation Strategy |
|---|---|---|---|
| Fmoc | Aspartimide Formation | Base-catalyzed cyclization at Asp residues nih.gov | Use bulky side-chain protection for Asp; use milder/alternative bases (e.g., DPA, DBU). acs.orgiris-biotech.de |
| Fmoc | Racemization | Base-catalyzed epimerization, especially at C-terminal Cys nih.gov | Minimize base exposure time; use less racemization-prone protecting groups (e.g., Thp). csic.es |
| Boc / Trt | Alkylation of Trp, Met, Tyr | Attack by carbocations (t-butyl, trityl) generated during acidolysis sigmaaldrich.com | Add scavengers (TIS, water, EDT, thioanisole) to cleavage cocktail. sigmaaldrich.comacs.org |
| Boc / Trt | S-tert-butylation of Cys | Alkylation of free Cys thiol by t-butyl cations acs.orgresearchgate.net | Use effective thiol-based scavengers (EDT, DTT); control cleavage time and temperature. acs.org |
Applications of Boc L Thr Fmoc L Cys Trt Oh in the Construction of Complex Peptide Architectures
Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies
The primary application of Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH is within the framework of Solid-Phase Peptide Synthesis (SPPS). The choice of protecting groups dictates its strategic integration into either Boc- or Fmoc-based SPPS protocols. nih.govrsc.org Given the tert-butyloxycarbonyl (Boc) group protecting the α-amino group of the threonine, this building block is directly compatible with Boc-SPPS for the elongation of the main peptide backbone. nih.govpeptide.com In a typical Boc-SPPS workflow, the free carboxyl group of this compound is activated and coupled to the N-terminal amine of the growing peptide chain anchored to the solid support. rsc.org
Following its incorporation, the orthogonal nature of the Boc and 9-fluorenylmethoxycarbonyl (Fmoc) groups allows for selective deprotection and further synthesis. peptide.comnih.gov The Boc group can be removed using trifluoroacetic acid (TFA) to allow for continued elongation of the main peptide chain, while the Fmoc group on the side-chain cysteine remains intact. peptide.com Conversely, the Fmoc group can be selectively removed under mild basic conditions (e.g., with piperidine) to expose the amino group of the cysteine, enabling the synthesis of a new peptide chain branching off from the threonine side chain. nih.govaltabioscience.com This dual-protection scheme is fundamental to its utility in creating branched peptides.
Coupling Efficiency and Yield in SPPS
Research into the coupling of protected cysteine derivatives has shown that the choice of activating reagents and reaction conditions can significantly impact both efficiency and the risk of side reactions, such as racemization. nih.govsigmaaldrich.com For Fmoc-Cys(Trt)-OH, racemization can be a concern, especially when using base-mediated coupling methods. sigmaaldrich.commerckmillipore.com Employing coupling reagents that operate under acidic or neutral conditions, such as those based on carbodiimides (e.g., DIPCDI) with additives like Oxyma Pure, can mitigate this issue. sigmaaldrich.com
Table 1: Comparative Racemization of Cysteine Derivatives Under Specific Coupling Conditions
| Cysteine Derivative | Coupling Conditions | % Racemization | Source |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | sigmaaldrich.com |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | sigmaaldrich.com |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | sigmaaldrich.com |
| Fmoc-Cys(Trt)-OH | TBTU/DIPEA | 3.7% | merckmillipore.com |
| Fmoc-Lys(Boc)-Cys(ΨDmp,Hpro)-OH | TBTU/DIPEA | 0.4% | merckmillipore.com |
To maximize yield when incorporating this compound, extended coupling times, double coupling cycles, or the use of highly efficient coupling reagents like HATU or HBTU may be necessary. americanpeptidesociety.orgbio-protocol.org The choice of solvent also plays a crucial role, with polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) being standard for their ability to swell the resin and solvate the reacting species. nih.gov
Addressing Synthetic Challenges with Branched Amino Acid Incorporation in SPPS
The synthesis of "difficult sequences," particularly those prone to aggregation or containing bulky amino acids, is a well-documented challenge in SPPS. oup.comnih.gov Branched peptides inherently fall into this category due to increased steric hindrance and the potential for intramolecular interactions that can lead to poor solvation of the peptide-resin matrix. polypeptide.com The incorporation of a pre-formed branched unit like this compound can exacerbate these issues.
Key challenges include:
Incomplete Coupling: Steric bulk around the reaction center can slow down reaction kinetics, leading to incomplete coupling and the formation of deletion sequences. oup.com This necessitates careful monitoring of the reaction, for instance, using the Kaiser test to check for free amines. oup.com
Aggregation: As the branched peptide elongates, it can fold and form inter- or intramolecular hydrogen bonds, causing the peptide-resin to aggregate. americanpeptidesociety.org This aggregation can block reagent access, hindering both coupling and deprotection steps. nih.gov
Chain Termination: Side reactions can lead to the irreversible capping of the N-terminus, terminating chain elongation. For instance, uronium/aminium coupling reagents can react with the unprotected N-terminal amine to form a guanidine (B92328) moiety. peptide.com
Strategies to overcome these challenges include the use of specialized resins with low loading capacity, chaotropic agents to disrupt secondary structures, and elevated temperatures (microwave-assisted SPPS) to improve reaction kinetics. nih.govresearchgate.net
Role in Solution-Phase Peptide Synthesis (LPPS) and Fragment Condensation
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), or "classical" synthesis, remains relevant, particularly for large-scale production and the synthesis of protected peptide fragments. google.com this compound can be effectively utilized in LPPS strategies. In this approach, peptide fragments are synthesized independently in solution and then joined together in a process known as fragment condensation.
The orthogonal protection scheme of this building block is highly advantageous for fragment condensation. A peptide fragment can be synthesized starting from the C-terminal carboxylic acid of the threonine. The Boc group is then removed, and this fragment can be coupled to another amino acid or peptide fragment. researchgate.net Alternatively, the Fmoc group on the cysteine can be removed to allow for the synthesis of a branched fragment. These fully protected fragments can be purified to high homogeneity before being condensed to form the final, larger peptide, avoiding the accumulation of byproducts common in long solid-phase syntheses. rsc.org
Design and Synthesis of Branched Peptides and Peptidomimetics Incorporating this Motif
The core utility of this compound lies in the rational design and synthesis of branched peptides. polypeptide.com These structures are of great interest in medicinal chemistry and materials science for several reasons:
Mimicking Post-Translational Modifications: Branching can mimic naturally occurring modifications like glycosylation or ubiquitination.
Increased Valency: Attaching multiple copies of a bioactive peptide sequence to a central core can increase binding avidity to receptors.
Conformational Constraint: Branching can introduce conformational rigidity, which can be beneficial for biological activity and stability.
This building block provides a precise point of ramification. After its incorporation into a peptide chain via its C-terminus, the Fmoc group on the cysteine side chain can be selectively removed, allowing a second peptide chain to be synthesized from the threonine side chain.
Furthermore, this motif is valuable in the construction of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have modified backbones or non-natural amino acids to improve properties like stability and bioavailability. mdpi.comnih.gov The threonine-cysteine branch point can serve as a scaffold for attaching non-peptidic moieties or for creating cyclic structures through linkage between the branch and the main chain.
Regioselective Disulfide Bond Formation in Peptides Utilizing the Cysteine Moiety
Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins. For peptides containing multiple cysteine residues, forming the correct disulfide bridges can be a significant synthetic challenge. This requires a strategy of regioselective disulfide bond formation, which relies on the use of orthogonal cysteine-thiol protecting groups. rsc.orgacs.org
The S-Trityl (Trt) group on the cysteine moiety of this compound is a key component of such strategies. peptide.com The Trt group is acid-labile and can be removed under conditions that leave other common S-protecting groups, such as acetamidomethyl (Acm) or tert-butylthio (StBu), intact. acs.orgnih.gov A typical strategy for forming two specific disulfide bonds would involve synthesizing a peptide with two Cys(Trt) residues and two Cys(Acm) residues. rsc.org The Trt groups are removed first, and the resulting free thiols are oxidized to form the first disulfide bond. Subsequently, the Acm groups are removed under different conditions (e.g., using iodine), and the second pair of thiols is oxidized to form the second disulfide bond. rsc.org
Methods for Selective Thiol Deprotection
The selective removal of the Trityl protecting group from the cysteine thiol is a critical step in achieving regioselective disulfide bond formation. The Trt group is highly sensitive to acid and can also be removed under oxidative conditions. nih.govnih.gov
Common methods for selective S-Trt deprotection include:
Mild Acidolysis: The Trt group can be cleaved using a dilute solution of TFA (e.g., 1-5%) in a solvent like dichloromethane (B109758) (DCM). sigmaaldrich.com This process is often performed in the presence of a carbocation scavenger, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), to prevent the released trityl cation from reattaching to the thiol or modifying other sensitive residues like tryptophan. sigmaaldrich.comnih.gov The reversibility of this reaction means that efficient scavenging is crucial for complete deprotection. sigmaaldrich.com
Iodine-Mediated Oxidation: Treatment with iodine (I₂) can simultaneously deprotect the S-Trt group and oxidize the resulting free thiol to form a disulfide bond. peptide.compeptide.com This is a very efficient one-pot method for forming the disulfide bridge directly. Recent studies have also explored the use of N-chlorosuccinimide (NCS) activated by a Brønsted acid (like TFA) for rapid and clean on-resin disulfide formation from Trt-protected cysteines. nih.govacs.org
The choice of deprotection method depends on the other protecting groups present in the peptide and whether the disulfide bond formation is intended to be performed on-resin or in solution post-cleavage. rsc.org
Oxidation Strategies for Disulfide Bridge Construction
The formation of disulfide bridges is a critical post-synthetic modification in the construction of complex peptide architectures, imparting conformational rigidity and stability. The use of building blocks such as this compound provides a strategically protected cysteine residue, Fmoc-L-Cys(Trt)-OH, which is central to these oxidation strategies. Following the cleavage of the acid-labile S-trityl (Trt) protecting group, the liberated thiol group of the cysteine residue is amenable to various oxidation methods to form the desired disulfide linkage.
The choice of oxidation strategy is dictated by several factors, including the number and desired connectivity of the disulfide bonds, the presence of other sensitive amino acid residues in the peptide sequence, and whether the oxidation is performed on-resin or in solution post-cleavage. Common strategies involve air oxidation, and the use of specific chemical oxidants.
One of the most straightforward methods for disulfide bond formation is air oxidation . After the peptide is cleaved from the solid support and the Trt group is removed, typically with a trifluoroacetic acid (TFA) cocktail, the resulting free thiols can be oxidized by exposure to air in a suitable buffer system. This method is often employed for peptides with a single disulfide bridge where the formation of intramolecular bonds is favored. The pH of the solution is a critical parameter, with slightly basic conditions (pH 7.5-8.5) generally promoting the oxidation process.
For more complex peptides, particularly those with multiple cysteine residues where specific disulfide connectivity is required, a more controlled approach is necessary. In such cases, a semi-orthogonal protection strategy is often employed, using a combination of protecting groups that can be removed selectively. For instance, some cysteine residues can be protected with the Trt group, while others are protected with the acetamidomethyl (Acm) group. nih.gov The Trt groups can be selectively removed during the standard acid cleavage, allowing for the first disulfide bond to be formed via oxidation. Subsequently, the Acm groups can be removed using iodine, which also concurrently oxidizes the newly exposed thiols to form the second disulfide bridge. nih.govpeptide.com
Iodine-mediated oxidation is another powerful technique that can be used for disulfide bond formation. Iodine can simultaneously remove the Trt group and oxidize the resulting thiol to form a disulfide bond. peptide.compeptide.comadvancedchemtech.com This method is particularly useful for preparing peptides containing disulfide bridges in a single step. peptide.com The reaction is typically carried out in solvents like methanol (B129727) or a mixture of dichloromethane (DCM) and trifluoroethanol (TFE).
The table below summarizes various oxidation strategies and their key features in the context of peptides synthesized with building blocks containing Trt-protected cysteine.
| Oxidation Strategy | Oxidizing Agent | Key Features | Relevant Protecting Groups |
| Air Oxidation | Atmospheric Oxygen | Simple procedure, suitable for single disulfide bridges. Reaction rate is pH-dependent. | Trt (removed prior to oxidation) |
| Iodine-Mediated Oxidation | Iodine (I₂) | Can simultaneously deprotect Trt and oxidize the thiol. peptide.compeptide.comadvancedchemtech.com Allows for selective, directed disulfide bond formation. | Trt, Acm nih.govpeptide.com |
| Thiol-Disulfide Exchange | e.g., Glutathione (GSSG/GSH) | Utilizes a redox buffer to facilitate correct folding and disulfide bond formation. Mimics physiological conditions. | Trt (removed prior to oxidation) |
Detailed research findings have demonstrated the successful application of these strategies in the synthesis of complex peptides. For example, in the synthesis of the four-disulfide-bond-stabilized Aspergillus giganteus antifungal protein (AFP), a strategy involving both uniform and semi-orthogonal protection of cysteine residues was explored. nih.gov In the uniform protection strategy, where all cysteines were protected with Trt (in the Fmoc-synthesized fragment), air oxidation after cleavage led to the formation of multiple disulfide isomers, with the native form being the major product. nih.gov The semi-orthogonal approach, using a combination of Trt and Acm protecting groups, allowed for a stepwise formation of the disulfide bridges, providing greater control over the final folded architecture. nih.gov
Ultimately, the successful construction of complex peptide architectures with specific disulfide connectivity relies on a carefully planned synthetic strategy, where the choice of cysteine protecting groups and the subsequent oxidation method are paramount. The use of versatile building blocks incorporating Trt-protected cysteine is fundamental to the feasibility of these sophisticated chemical syntheses.
Analytical Characterization Methodologies for Boc L Thr Fmoc L Cys Trt Oh and Its Peptide Products
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for both the analysis and purification of protected amino acids and peptides. nih.gov By exploiting differences in properties like hydrophobicity and chirality, these methods enable the separation of the target compound from impurities such as unreacted starting materials, by-products, or diastereomers.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique for assessing the purity of protected peptide fragments like Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH. mdpi.comresearchgate.net This method separates molecules based on their hydrophobicity. nih.gov The large, nonpolar protecting groups (Boc, Fmoc, and Trt) confer significant hydrophobicity to the molecule, making it well-suited for retention and separation on nonpolar stationary phases, such as C8 or C18 alkyl chains bonded to silica (B1680970).
The separation is typically achieved by using a gradient elution system, where the concentration of an organic solvent (the strong eluent, e.g., acetonitrile) in the mobile phase is gradually increased. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added at a low concentration (e.g., 0.1%) to both the aqueous and organic phases to improve peak shape and resolution. mdpi.comhplc.eu Quantification is achieved by integrating the peak area from the UV detector, typically set at a wavelength where the aromatic Fmoc group exhibits strong absorbance (around 220 nm). mdpi.com
Table 1: Typical RP-HPLC Parameters for Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides a nonpolar stationary phase for hydrophobic interaction. mdpi.com |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with an ion-pairing agent for good peak shape. mdpi.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase to elute the hydrophobic compound. mdpi.com |
| Gradient | e.g., 5% to 95% B over 20-30 min | Gradually increases elution strength to separate compounds of varying hydrophobicity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. mdpi.com |
| Detection | UV at 220 nm | Wavelength for sensitive detection of the peptide backbone and protecting groups. mdpi.com |
| Column Temp. | Ambient or controlled (e.g., 40 °C) | Ensures reproducible retention times. |
Ensuring the enantiomeric purity of the constituent amino acids (L-Threonine and L-Cysteine) is critical, as the presence of the D-enantiomer can significantly impact the biological activity and structure of the final peptide. nih.govchromatographytoday.com Chiral chromatography is employed to separate and quantify these stereoisomers.
For protected amino acids, this can be achieved directly using chiral stationary phases (CSPs). chromatographytoday.comcat-online.com Polysaccharide-based CSPs are widely used for the separation of N-Fmoc protected amino acid derivatives. phenomenex.com Alternatively, crown-ether based CSPs have also been shown to be effective for separating D- and L-amino acid enantiomers. chromatographyonline.com The analysis confirms that racemization has not occurred during the synthesis of the building block. The presence of the chromophoric Fmoc group allows for sensitive UV detection. cat-online.com
Table 2: General Approach for Chiral HPLC Analysis
| Parameter | Description |
|---|---|
| Column Type | Chiral Stationary Phase (CSP), e.g., Polysaccharide-based or Crown-ether. phenomenex.comchromatographyonline.com |
| Separation Mode | Normal Phase, Polar Organic, or Reversed Phase, depending on the specific CSP. |
| Mobile Phase | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with additives. |
| Detection | UV detection, leveraging the absorbance of the Fmoc group. cat-online.com |
| Purpose | To separate and quantify the L- and D-enantiomers of the threonine and cysteine moieties. |
Mass Spectrometry for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) is a definitive technique for confirming the molecular identity of this compound by providing a precise measurement of its molecular weight. Given the compound's molecular formula, C₄₆H₄₆N₂O₈S, its calculated monoisotopic mass is approximately 786.93 g/mol . iris-biotech.de
Soft ionization techniques, particularly Electrospray Ionization (ESI), are used to generate intact molecular ions with minimal fragmentation. The analysis is typically performed in positive ion mode, where the compound is detected as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 787.94. Coupling HPLC with mass spectrometry (LC-MS) allows for the mass of the peak eluting at the expected retention time to be confirmed, providing a high degree of confidence in peak identification. renyi.hu
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₄₆H₄₆N₂O₈S | Defines the elemental composition. iris-biotech.de |
| Molecular Weight | 786.93 g/mol | Theoretical average molecular mass. iris-biotech.de |
| Ionization Technique | Electrospray Ionization (ESI) | Soft method suitable for generating intact molecular ions of peptides. renyi.hu |
| Expected Ion | [M+H]⁺ | Protonated molecular ion observed in positive mode. |
| Expected m/z | ~787.94 | The mass-to-charge ratio that confirms the compound's identity. |
Spectroscopic Techniques for Chemical Structure Elucidation
Spectroscopic methods provide detailed information about the chemical structure and the presence of specific functional groups within the molecule.
The ¹H NMR spectrum would show characteristic signals for each moiety: the nine equivalent protons of the tert-butyl group (Boc) as a sharp singlet, multiple signals in the aromatic region for the Fmoc and Trityl groups, and distinct signals for the α- and β-protons of the threonine and cysteine residues. The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbons of the Boc, Fmoc, ester, and carboxylic acid groups, as well as the unique carbons of the aromatic systems and the amino acid side chains. mdpi.com
Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Boc (t-Butyl) | ~1.4 | ~28 (CH₃), ~80 (Quaternary C) |
| Trityl (Aromatic) | ~7.2 - 7.5 | ~127-130, ~145 (Aromatic C), ~77 (Quaternary C) |
| Fmoc (Aromatic) | ~7.3 - 7.9 | ~120-144 (Aromatic C) |
| Fmoc (CH, CH₂) | ~4.2 - 4.5 | ~47 (CH), ~67 (CH₂) |
| Amino Acid α-H | ~4.0 - 4.8 | ~50 - 60 |
| Carbonyls (C=O) | N/A | ~155 (Urethane), ~170-175 (Ester/Acid) |
Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. okstate.edudiva-portal.org The IR spectrum of this compound provides a characteristic "fingerprint" confirming the presence of its key structural components.
Key absorptions would include strong C=O stretching bands for the urethane (B1682113) functionalities of the Boc and Fmoc groups, the ester linkage between the amino acids, and the terminal carboxylic acid. Additionally, N-H stretching and bending vibrations, O-H stretching from the carboxylic acid, and characteristic absorptions for the aromatic rings of the Fmoc and Trityl groups would be expected. researchgate.net
Table 5: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Amide/Urethane | N-H stretch | 3200-3400 |
| Aromatic Rings | C-H stretch | 3000-3100 |
| Aliphatic Groups | C-H stretch | 2850-3000 |
| Carbonyls (C=O) | C=O stretch | 1680-1760 (multiple strong bands) |
| Aromatic Rings | C=C stretch | 1450-1600 |
| Ester/Carboxylate | C-O stretch | 1000-1300 |
Advanced Techniques for Monitoring Reaction Progress and Product Integrity
The successful incorporation of large, sterically demanding building blocks like this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates meticulous monitoring to ensure high fidelity of the final product. Incomplete coupling reactions, on-resin aggregation, and premature deprotection are significant challenges that can arise when using such complex moieties. frontiersin.orgrsc.org Consequently, advanced analytical techniques that go beyond traditional colorimetric tests (e.g., Kaiser test) are employed to provide real-time or near real-time feedback on reaction progress and to verify the integrity of the growing peptide chain. acs.orgchempep.com
Real-Time and In-Line Monitoring
Modern automated peptide synthesizers often incorporate in-line detection systems to monitor key steps of the synthesis cycle.
UV-Vis Spectrophotometry: A cornerstone of modern Fmoc-based SPPS is the real-time monitoring of the Fmoc deprotection step. researchgate.net The cleavage of the Fmoc group by a base, typically piperidine, liberates dibenzofulvene (DBF), which subsequently forms a stable adduct with the base. nih.govresearchgate.net This DBF-piperidine adduct has a distinct UV absorbance maximum around 300 nm. By continuously measuring the UV absorbance of the waste stream from the reactor vessel, the progress and completion of the deprotection reaction can be accurately tracked. A plateau in absorbance indicates that all Fmoc groups have been cleaved, ensuring the N-terminus is free for the subsequent coupling reaction.
| Synthesis Step | Event | Expected UV (300 nm) Response | Interpretation |
| 1. Piperidine Flow | Start of Fmoc deprotection | Rapid increase in absorbance | Release of DBF-piperidine adduct |
| 2. Deprotection | Continued reaction | Absorbance reaches a plateau | Reaction completion |
| 3. DMF Wash | Washing step | Absorbance returns to baseline | Complete removal of adduct |
| 4. Coupling | Acylation with this compound | No significant absorbance | No Fmoc group is released |
Variable Bed Flow Reactor (VBFR) Technology: A more advanced real-time monitoring technique involves the use of a variable bed flow reactor. rsc.orgsemanticscholar.orgnih.gov This system monitors changes in the volume of the resin bed, which directly correlates with the chemical transformations occurring. During SPPS, the resin swells and contracts in a predictable manner: swelling occurs during the coupling of an amino acid (acylation), while contraction occurs during Fmoc removal. rsc.orgresearchgate.net By tracking these volume changes, the system can determine coupling efficiency and detect on-resin aggregation, which often manifests as a drastic collapse in resin volume. rsc.org This method is particularly valuable for identifying difficult couplings associated with bulky building blocks like this compound.
| Process | Resin Bed State | Observed Δ Volume | Indication |
| Fmoc Deprotection | Peptide chain contraction | Negative | Successful removal of bulky Fmoc group |
| Coupling Start | Swelling as activated dipeptide is added | Positive | Successful acylation and chain elongation |
| Coupling Failure | Minimal or no swelling | ~ Zero | Incomplete or failed coupling reaction |
| On-Resin Aggregation | Drastic and irreversible contraction | Sharply Negative | Formation of secondary structures hindering synthesis |
Intermediate "Cleave and Analyze" Approach
To definitively assess the integrity of the peptide at critical junctures, a small portion of the peptidyl-resin is often cleaved, and the resulting peptide fragment is analyzed. This "cleave and analyze" approach provides the most detailed snapshot of the synthesis quality. acs.org
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of the cleaved peptide. rsc.org By comparing the chromatogram of the synthesized peptide against a reference standard or expected profile, one can quantify the main product and identify byproducts such as deletion sequences (resulting from failed coupling) or sequences with incomplete deprotection of side-chain protecting groups. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an unequivocal confirmation of the product's identity. rsc.org The mass-to-charge (m/z) ratio of the main peak should correspond to the calculated molecular weight of the expected peptide. Furthermore, LC-MS is invaluable for identifying the masses of impurity peaks, which aids in diagnosing specific problems in the synthesis, such as the failure to incorporate the this compound unit or the loss of the Trt or Boc protecting groups during intermediate steps.
| Compound | Expected Retention Time (t R ) | Calculated [M+H] + (m/z) | Observed [M+H] + (m/z) | Interpretation |
| Target Peptide (e.g., X-Thr[Cys(Trt)]-Y) | 15.2 min | 1500.5 | 1500.6 | Successful synthesis |
| Deletion Sequence (e.g., X-Y) | 12.8 min | 713.6 | 713.6 | Failed coupling of this compound |
| Incomplete Trt Deprotection | 18.5 min | 1742.7 | 1742.8 | Inefficient final cleavage/deprotection |
On-Resin NMR Spectroscopy
High-Resolution Magic Angle Spinning (HRMAS-NMR): For a non-destructive analysis of the resin-bound peptide, HRMAS-NMR spectroscopy can be employed. nih.gov This technique allows for the acquisition of high-resolution NMR spectra directly on the swollen resin beads, providing structural confirmation without the need for cleavage. It can be used to monitor the appearance and disappearance of signals corresponding to the protecting groups (Boc, Fmoc, Trt) and the peptide backbone, confirming the success of coupling and deprotection steps. acs.org However, the quality of HRMAS-NMR spectra can be highly dependent on the resin type and the peptide sequence, with aggregation sometimes leading to poor signal resolution. nih.gov
| Group | Protecting Group | Characteristic ¹H-NMR Chemical Shifts (ppm) | Status |
| Threonine N-terminus | Boc | ~1.45 (s, 9H) | Protected |
| Cysteine N-terminus | Fmoc | 7.30-7.80 (m, 8H), 4.20-4.50 (m, 3H) | Protected (on dipeptide before coupling) |
| Cysteine Thiol | Trt | 7.15-7.40 (m, 15H) | Protected |
By integrating a combination of these advanced real-time, off-line, and on-resin analytical methodologies, chemists can effectively monitor the progress and ensure the integrity of complex peptide syntheses involving challenging building blocks like this compound.
Computational and Theoretical Studies of Peptides Incorporating Boc L Thr Fmoc L Cys Trt Oh Derived Moieties
Molecular Modeling and Simulation Approaches for Branched Peptide Conformational Analysis
The conformational flexibility of peptides is a critical determinant of their biological function. For branched peptides derived from moieties like a threonine-cysteine linkage, this complexity is magnified. Molecular modeling and simulation have become essential tools for investigating the accessible conformations of these complex molecules. springernature.comcityu.edu.hk
Molecular Dynamics (MD) simulations are a primary technique used to study the dynamic behavior of peptides in solution. springernature.comuow.edu.au By simulating the atomic motions over time, MD can reveal the ensemble of conformations a branched peptide adopts, providing insights into its flexibility, stability, and the spatial arrangement of its side chains. springernature.comyoutube.com Techniques such as Replica-Exchange Molecular Dynamics (REMD) are often employed to enhance conformational sampling and overcome energy barriers, ensuring a more comprehensive exploration of the peptide's potential energy surface. springernature.com Force fields, which are sets of parameters used to calculate the potential energy of the system, must be carefully chosen or parameterized to accurately represent the non-standard linkage between threonine and cysteine. springernature.combyu.edu
Another approach is the use of Monte Carlo (MC) simulations, which explore the conformational space by making random changes to the peptide's structure and accepting or rejecting them based on energy criteria. nih.gov These methods, often combined with energy minimization, help identify low-energy, stable conformations that the branched peptide is likely to adopt. nih.gov The analysis of these simulations can reveal key structural features, such as intramolecular hydrogen bonds and the formation of specific secondary structures like β-turns, which are often stabilized by the branched architecture. nih.govnih.gov
| Technique | Description | Application for Branched Peptides | Key Outputs |
| Molecular Dynamics (MD) | Simulates the physical motions of atoms and molecules according to classical mechanics. | Elucidates the dynamic behavior and conformational landscape in a simulated physiological environment. | Trajectories of atomic positions, conformational ensembles, flexibility analysis, interaction energies. |
| Replica-Exchange MD (REMD) | An enhanced sampling method where multiple simulations at different temperatures are run in parallel to overcome energy barriers. | Provides more thorough sampling of the conformational space for complex, constrained peptides. | More accurate representation of the full structural ensemble and thermodynamic properties. |
| Monte Carlo (MC) Simulations | A computational algorithm that relies on repeated random sampling to obtain numerical results. | Identifies low-energy conformations by randomly altering the peptide structure. | Ensembles of stable structures, prediction of folded states. |
| Force Field Parameterization | The process of developing parameters for a force field to accurately model specific molecules. | Crucial for accurately representing the unique geometry and bonding of the non-canonical Thr-Cys linkage. | Accurate energy calculations and more reliable simulation results. |
In Silico Design Strategies for Peptides Containing Non-Canonical Threonine/Cysteine Linkages
In silico design strategies provide a rational framework for creating novel peptides with desired properties, such as high affinity for a biological target. nih.govnih.govnih.gov For peptides containing non-canonical linkages, these computational approaches are vital for navigating the expanded chemical space and designing molecules with specific structural and functional attributes. nih.govnih.govbiorxiv.org
One key strategy is structure-based design, where the three-dimensional structure of a target protein is used to design a peptide that binds to a specific site. nih.govnih.gov Computational docking programs can predict how a branched peptide might fit into a target's binding pocket, and its binding affinity can be estimated using scoring functions. mdpi.com The unique architecture conferred by the threonine-cysteine linkage can be exploited to create peptides that make more extensive or specific contacts with the target surface than a linear peptide could. nih.gov
Computational platforms like Rosetta have been developed for de novo protein and peptide design. frontiersin.org These tools can be adapted to handle non-canonical amino acids and linkages, allowing for the design of entirely new branched peptide structures. frontiersin.org The process often involves building peptide backbones and then optimizing the sequence and side-chain conformations to achieve a low-energy state that is complementary to the target. units.it Furthermore, machine learning and deep learning models are increasingly being used to predict the properties of peptides and guide their design, even for those with unconventional structures. nih.govbiorxiv.orgbiorxiv.org These models can learn from existing data to predict bioactivity or other desired characteristics, accelerating the discovery process. mdpi.com
Prediction of Structural Features and Stability in Modified Peptides
The stability of these peptides, particularly their resistance to enzymatic degradation (proteolytic stability), is a critical factor for their therapeutic potential. nih.gov While direct prediction of proteolytic stability is challenging, computational methods can provide valuable indicators. crg.eu Molecular dynamics simulations can be used to assess the conformational stability of a peptide; a rigid, well-folded peptide is often less susceptible to proteolysis than a flexible, unfolded one. youtube.comnih.gov Calculations of solvent accessible surface area (SASA) can help identify potential cleavage sites, and modifications that shield these sites can be computationally evaluated. The incorporation of non-canonical structures is a known strategy to enhance stability. nih.govnih.gov
| Property | Computational Prediction Method | Relevance for Modified Peptides |
| Secondary Structure | PSIPRED, SOPMA, ab initio modeling (e.g., PEPstrMOD) nih.gov | Predicts how the non-canonical linkage induces or stabilizes helices, sheets, or turns. |
| Tertiary Structure | Homology modeling, fragment assembly (e.g., Rosetta), MD simulations mdpi.comnih.gov | Determines the overall 3D fold of the branched peptide, which is crucial for function. |
| Conformational Stability | Free energy calculations, analysis of hydrogen bond networks from MD simulations. | Assesses the rigidity and structural integrity of the peptide; more stable conformations are often more active. |
| Proteolytic Stability | Analysis of solvent accessible surface area (SASA), modeling of peptide-protease interactions. | Identifies regions susceptible to enzymatic cleavage and guides modifications to enhance stability. |
Application of Computational Tools in Optimizing Peptide Sequences and Architectures
Computational tools are not only used for prediction and design but also for the iterative optimization of peptide sequences and architectures. nih.govresearchgate.netresearchgate.net This optimization process aims to enhance properties like binding affinity, specificity, and metabolic stability. nih.govresearchgate.net An in silico approach allows for the rapid screening of numerous modifications before committing to resource-intensive synthesis and experimental testing. nih.govmdpi.com
For example, computational alanine (B10760859) scanning can be performed on a model of a peptide-protein complex to identify "hotspot" residues that are critical for binding. nih.gov Based on these results, researchers can computationally explore mutations at other positions to further enhance binding. For branched peptides, this can involve optimizing the length and composition of each branch to maximize favorable interactions with the target. nih.gov
The integration of various computational methods into a cohesive workflow is particularly powerful. frontiersin.orgmdpi.com A typical optimization cycle might begin with predicting the structure of a lead branched peptide. Molecular dynamics simulations can then be used to understand its binding mode and conformational dynamics. nih.gov Based on these insights, specific modifications—such as amino acid substitutions or changes in branch length—are proposed and evaluated in silico for their predicted impact on affinity and stability. nih.govnih.gov This cycle of prediction, analysis, and redesign significantly refines the peptide's properties, leading to candidates with improved therapeutic potential. frontiersin.org
Future Directions and Emerging Research Avenues for O Functionalized Threonine Cysteine Building Blocks
Development of Novel Synthetic Pathways for Analogous Branched Amino Acid Derivatives
Branched-chain amino acids (BCAAs), such as leucine, isoleucine, and valine, are essential amino acids synthesized in plants and bacteria through multi-enzyme pathways. nih.govnih.gov Their unique structures contribute significantly to the hydrophobic core of proteins, influencing folding and stability. nih.gov While natural BCAAs are well-understood, the chemical synthesis of non-natural or "analogous" branched amino acid derivatives presents a significant challenge and a compelling research direction.
The synthesis of building blocks like Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH, where a cysteine residue is branched off the threonine side chain via an ester linkage, exemplifies a synthetic approach to creating novel branched structures. Future research is focused on expanding the synthetic toolbox to create a wider variety of these derivatives with diverse functionalities.
Key research areas include:
Enzymatic and Chemo-enzymatic Strategies: Leveraging enzymes to catalyze the formation of specific side-chain linkages on amino acid scaffolds. This approach offers high stereoselectivity and milder reaction conditions compared to purely chemical methods.
Development of Novel Protecting Group Strategies: The creation of new orthogonal protecting groups is essential for the stepwise construction of complex branched structures. This allows for the selective modification of different parts of the molecule without unintended side reactions.
Metal-Catalyzed Cross-Coupling Reactions: The application of transition-metal catalysis to form carbon-carbon or carbon-heteroatom bonds on amino acid side chains is a powerful method for creating derivatives with novel chemical properties.
These advanced synthetic methods will enable the production of a new generation of branched amino acid derivatives, providing valuable tools for drug discovery and materials science.
Exploration of Diverse Peptide and Peptidomimetic Applications Beyond Traditional Synthesis
The utility of O-functionalized threonine-cysteine building blocks extends into the realm of non-linear peptide structures and peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. The defined stereochemistry and orthogonal protection of this compound make it an ideal candidate for constructing complex architectures.
Macrocyclization: Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The threonine-cysteine motif can be incorporated into strategies for peptide macrocyclization. nih.gov For example, after incorporating the building block into a linear peptide chain, the orthogonal protecting groups can be selectively removed to facilitate head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization. The cysteine thiol is particularly versatile for forming stable thioether linkages or disulfide bonds. nih.gov
Peptidomimetic Design: Specialized dipeptide units can act as scaffolds to mimic secondary protein structures like β-turns. The rigid linkage between threonine and cysteine can constrain the peptide backbone, inducing a specific conformation. This is crucial for designing peptidomimetics that can effectively interact with biological targets such as enzymes or receptors. mdpi.com Furthermore, derivatives of serine, threonine, and cysteine, known as pseudoprolines, are used to disrupt secondary structure formation during synthesis, which can prevent aggregation of "difficult" peptide sequences. nih.govresearchgate.net
The table below summarizes potential applications for these building blocks in advanced peptide design.
| Application Area | Description | Potential Advantage of Thr-Cys Block |
| Cyclic Peptides | Peptides constrained by a covalent ring structure. | The orthogonally protected cysteine provides a handle for various cyclization chemistries (e.g., disulfide, thioether). nih.gov |
| Stapled Peptides | Peptides with an all-hydrocarbon "staple" to lock them into a specific conformation, often an α-helix. | The building block can position a cysteine residue precisely for subsequent reaction with an alkene-containing amino acid to form the staple. |
| β-Turn Mimetics | Small molecules or peptide fragments that mimic the β-turn secondary structure of proteins. | The fixed orientation of the Thr-Cys linkage can pre-organize the peptide backbone into a turn-like conformation. |
| Conjugated Peptides | Peptides linked to other molecules such as lipids, carbohydrates, or polymers. | The selective deprotection of the cysteine allows for site-specific conjugation without affecting the rest of the peptide. |
Integration with Advanced Ligation and Bioconjugation Techniques
Modern protein and peptide synthesis relies on powerful chemical ligation techniques that allow for the assembly of large, complex molecules from smaller, unprotected peptide fragments. The presence of both threonine and cysteine residues in the building block makes it highly compatible with the most advanced ligation and bioconjugation methods.
Serine/Threonine Ligation (STL): STL is a chemoselective method for forming a native peptide bond at a serine or threonine residue. nih.govacs.org It typically involves the reaction of a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another peptide with an N-terminal serine or threonine. acs.org A building block like this compound could be used to synthesize a peptide fragment containing the O-linked cysteine, which could then be used in subsequent STL reactions, expanding the complexity of the final product.
Native Chemical Ligation (NCL): NCL is the most widely used ligation method and involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.govmdpi.com The orthogonally protected cysteine in the Thr-Cys building block is ideal for NCL strategies. It can be incorporated into a peptide segment, and after selective deprotection of the Fmoc and Trt groups, the revealed N-terminal cysteine is ready for ligation with a peptide thioester. This allows for the modular assembly of very large proteins.
Bioconjugation: Cysteine is the most commonly targeted amino acid for bioconjugation due to the high nucleophilicity of its thiol group. mdpi.comnih.gov The protected cysteine in the building block allows for its incorporation at a specific site within a peptide. Subsequent deprotection of the trityl group reveals the free thiol, which can then be selectively modified with probes, drugs, or other molecules using chemistries such as maleimide (B117702) alkylation or disulfide exchange.
The following table outlines the compatibility of the Thr-Cys motif with major ligation and bioconjugation techniques.
| Technique | Key Residue(s) | Description | Relevance of Thr-Cys Block |
| Native Chemical Ligation (NCL) | N-terminal Cysteine | Reaction of a peptide thioester with an N-terminal cysteine to form a native peptide bond. nih.gov | The protected cysteine can be unmasked to become the N-terminal residue for a ligation reaction. |
| Serine/Threonine Ligation (STL) | N-terminal Serine or Threonine | Reaction of a peptide with a C-terminal salicylaldehyde ester with an N-terminal Ser/Thr residue. acs.org | The threonine component can serve as the N-terminal ligation site after deprotection of the Boc group. |
| Cysteine Bioconjugation | Cysteine | Covalent attachment of molecules to the cysteine thiol group. nih.gov | The protected cysteine can be incorporated at any desired position and selectively deprotected for site-specific conjugation. |
Prospects in Structural Biology and Chemical Proteomics
O-functionalized threonine-cysteine building blocks are poised to become invaluable tools in structural biology and chemical proteomics. These fields aim to understand the structure and function of proteins in their native cellular environment, with a particular focus on post-translational modifications (PTMs).
Chemical Proteomics: Protein acylation, the attachment of acyl groups to amino acid side chains (including O-acylation on serine and threonine), is a widespread PTM that regulates protein function. nih.gov However, studying these modifications is challenging due to their often low abundance and potential instability. ibmmpeptide.comnih.gov Research in chemical proteomics often uses chemical reporters—metabolically incorporated tags like alkynes or azides—to detect and enrich modified proteins. nih.govescholarship.orgacs.org
Synthetically produced peptides using building blocks like this compound can serve as well-defined standards for mass spectrometry-based proteomics. These standards are crucial for:
Validating the identification of novel PTMs.
Quantifying the abundance of specific modifications.
Characterizing the fragmentation patterns of modified peptides in a mass spectrometer.
Structural Biology: Understanding the three-dimensional structure of a protein is key to understanding its function. Building blocks can be used to synthesize proteins with site-specifically incorporated probes for structural analysis techniques like NMR spectroscopy or X-ray crystallography. For example, a modified version of the cysteine residue could carry an isotopic label, a fluorescent tag, or a heavy atom to aid in structure determination. These synthetic proteins with precisely placed modifications allow researchers to study the structural consequences of PTMs or to map protein-protein interaction interfaces.
The table below details the prospective applications of these building blocks in these advanced research fields.
| Field | Application | Specific Use of Thr-Cys Building Block |
| Chemical Proteomics | PTM Standard Synthesis | To create pure, synthetic peptides that mimic naturally occurring PTMs (e.g., O-acylation on threonine), serving as standards for mass spectrometry. escholarship.orgacs.org |
| Chemical Proteomics | Enrichment Probe Development | To synthesize peptide-based probes that can be used to isolate and identify specific protein-modifying enzymes from complex cell lysates. |
| Structural Biology | Isotopic Labeling | To incorporate an isotopically labeled cysteine (e.g., ¹³C, ¹⁵N) at a specific position in a protein for NMR studies. |
| Structural Biology | Biophysical Probe Incorporation | To attach fluorescent or spin-label probes to the cysteine thiol to study protein dynamics and conformational changes using techniques like FRET or EPR spectroscopy. |
Table of Mentioned Compounds
| Abbreviation / Common Name | Full Chemical Name |
| Boc | tert-Butyloxycarbonyl |
| This compound | N-(tert-Butyloxycarbonyl)-L-threonine-O-[N-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine] ester |
| Dpm | Diphenylmethyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Mmt | 4-Methoxytrityl |
| SAL | Salicylaldehyde |
| STmp | S-2,4,6-trimethoxyphenyl |
| Thp | Tetrahydropyranyl |
| Tos | Tosyl (p-Toluenesulfonyl) |
| Trt | Trityl (Triphenylmethyl) |
Q & A
Basic Research Questions
Q. What are the optimal coupling conditions for introducing Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH into peptide sequences?
- Methodological Answer : The coupling efficiency of this compound depends on activation methods. Symmetrical anhydrides or carbodiimide-based activators (e.g., DIPCDI/HOBt) are recommended to minimize racemization, particularly for cysteine residues. Avoid bases like DIPEA when using uronium/phosphonium reagents (e.g., HATU), as they can accelerate enantiomerization. Collidine is a preferred base in such cases . Preactivated derivatives (e.g., Fmoc-L-Cys(Trt)-OPfp) may reduce side reactions during SPPS .
Q. How do orthogonal protecting groups (Boc, Fmoc, Trt) in this compound enable sequential deprotection during peptide synthesis?
- Methodological Answer : The Boc (tert-butoxycarbonyl) group is acid-labile (removed with TFA), while Fmoc (9-fluorenylmethyloxycarbonyl) is base-sensitive (cleaved with piperidine). The Trt (trityl) group on cysteine is also acid-labile but requires milder TFA conditions (1–5% TFA with scavengers like TIS) compared to Boc. This orthogonality allows sequential deprotection: Fmoc removal first to elongate the peptide chain, followed by Boc/Trt cleavage during final resin liberation .
Q. What analytical techniques are essential for characterizing this compound and its incorporated peptides?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) and electrospray mass spectrometry (ESMS) are critical for purity assessment and molecular weight verification. Quantitative amino acid analysis confirms residue incorporation. For structural validation, ¹H/¹³C-NMR and FT-IR can resolve protecting group integrity and stereochemistry .
Advanced Research Questions
Q. How can researchers minimize racemization and disulfide scrambling when using this compound in cysteine-rich peptides?
- Methodological Answer : Racemization is mitigated by avoiding strong bases during activation and using preactivated derivatives. For disulfide bond control, introduce orthogonal protection (e.g., Mmt for selective deprotection) on additional cysteine residues. Post-synthesis, oxidative folding under controlled pH (e.g., ammonium bicarbonate buffer, pH 8.0) with redox agents (e.g., glutathione) ensures correct disulfide pairing .
Q. What strategies resolve contradictions in yield and purity data when synthesizing peptides with this compound?
- Methodological Answer : Inconsistent yields often arise from steric hindrance or aggregation. Optimize solvent systems (e.g., DMF with 0.1 M HOBt for solubility) and employ microwave-assisted SPPS to enhance coupling efficiency. Purity discrepancies may require gradient HPLC optimization (e.g., 0.1% TFA in water/acetonitrile) or repurification via ion-exchange chromatography .
Q. How does the Trt group in this compound influence cleavage kinetics during TFA-mediated resin liberation?
- Methodological Answer : The Trt group is cleaved under mild TFA conditions (92% TFA with scavengers like triisopropylsilane and H₂O). Kinetic studies show complete deprotection within 2–3 hours at room temperature. However, prolonged exposure may degrade acid-sensitive residues (e.g., methionine), necessitating real-time monitoring via LC-MS .
Q. What environmental factors (pH, temperature) critically impact the stability of this compound during storage and synthesis?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store at –20°C under inert gas (argon). During synthesis, maintain reaction pH ≤ 8.0 to prevent Fmoc premature cleavage. Elevated temperatures (>40°C) accelerate racemization; conduct couplings at 25°C unless microwave-assisted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
